Chemical structure of Tolcapone 5-amino-3-O-sulfate
Chemical structure of Tolcapone 5-amino-3-O-sulfate
Technical Monograph: Structural Elucidation and Metabolic Significance of Tolcapone 5-Amino-3-O-Sulfate
Executive Summary
This technical guide provides a comprehensive analysis of Tolcapone 5-amino-3-O-sulfate , a Phase II conjugate metabolite derived from the reductive metabolism of the Parkinson’s disease therapeutic, Tolcapone. While Tolcapone’s primary metabolic clearance involves glucuronidation, the reductive pathway leading to the 5-amino metabolite (M1) is critical due to its association with hepatotoxicity.[1] The subsequent sulfation of M1 to form 5-amino-3-O-sulfate represents a pivotal detoxification attempt by the hepatic system. This document outlines the chemical identity, synthetic pathways, and analytical protocols required for studying this specific metabolite.
Chemical Identity & Structural Logic
The molecule represents a "diverted" metabolic product.[1] It retains the benzophenone core of the parent drug but undergoes two distinct transformations: nitro-reduction and sulfoconjugation.
Nomenclature and Identifiers
-
Common Name: Tolcapone 5-amino-3-O-sulfate (Metabolite HU5).
-
Systematic IUPAC Name: methanone.
-
Molecular Formula:
-
Molecular Weight: 323.32 g/mol (Calculated).
Structural Analysis
The structure is defined by the modification of the catechol ring (Ring A). In the parent Tolcapone, Ring A possesses a 5-nitro group and hydroxyls at positions 3 and 4.
-
Position 5 (Reduction): The electron-withdrawing nitro group (
) is reduced to an electron-donating amino group ( ). -
Position 3 (Conjugation): The meta-hydroxyl group (relative to the carbonyl) is esterified with a sulfate group (
).
| Feature | Parent: Tolcapone | Metabolite: 5-amino-3-O-sulfate |
| C-5 Substituent | Nitro ( | Amino ( |
| C-3 Substituent | Hydroxyl ( | Sulfate ( |
| Electronic State | Electron Deficient (Ring A) | Electron Rich (Ring A) |
| Solubility | Lipophilic (LogP ~2.[4]5) | Amphiphilic/Polar (due to ionic sulfate) |
Metabolic Genesis: The Reductive-Sulfation Pathway
The formation of Tolcapone 5-amino-3-O-sulfate is not the primary clearance route but is toxicologically significant. It involves a sequential two-step enzymatic process.
Mechanism of Action
-
Step 1: Nitro-Reduction (Bioactivation Risk): The parent Tolcapone is reduced by cytosolic nitroreductases or intestinal microflora to 5-amino-tolcapone (M1) . This amine is a structural alert; it can be oxidized to reactive quinone-imines capable of forming covalent adducts with hepatic proteins, a proposed mechanism for Tolcapone-induced liver injury [1].[5]
-
Step 2: Sulfation (Detoxification): To neutralize the reactive amine/phenol intermediate, Sulfotransferases (SULTs) transfer a sulfonyl group from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the C-3 hydroxyl. This increases water solubility and facilitates urinary excretion.
Pathway Visualization
Figure 1: Metabolic divergence of Tolcapone. The formation of 5-amino-3-O-sulfate represents a critical detoxification step competing against the formation of toxic quinone-imines.
Synthesis and Isolation Protocol
Researchers investigating the hepatotoxicity of Tolcapone often require this specific metabolite as a reference standard for LC-MS quantification. As it is not always commercially available, the following semi-synthetic protocol is recommended.
Synthetic Strategy
Objective: Selective reduction of the nitro group followed by regioselective sulfation.
Reagents:
-
Tolcapone (Starting Material)[1][3][4][5][6][7][8][9][10][11]
-
Palladium on Carbon (Pd/C)
-
Ammonium Formate (Hydrogen donor)
-
Sulfur Trioxide Pyridine Complex (
) -
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
Phase A: Preparation of 5-Amino-Tolcapone (M1)
-
Dissolution: Dissolve 1.0 eq of Tolcapone in anhydrous methanol under nitrogen atmosphere.
-
Catalyst Addition: Add 10% Pd/C (0.1 eq by weight).
-
Reduction: Add Ammonium Formate (5.0 eq) and reflux at 65°C for 2 hours. Monitor via TLC (Shift from yellow nitro compound to colorless/fluorescent amine).
-
Filtration: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.
-
Purification: Flash chromatography (DCM:MeOH 95:5) to isolate the unstable amine intermediate. Note: Process quickly to avoid oxidation.
Phase B: Regioselective Sulfation
-
Reaction: Dissolve the isolated 5-amino-tolcapone in dry DMF.
-
Sulfation: Add
complex (1.1 eq) at 0°C. Stir for 1 hour, allowing to warm to room temperature. The steric hindrance of the amino group at C-5 and the para-methylbenzoyl group helps direct sulfation to the less sterically crowded C-3 hydroxyl [2]. -
Quenching: Quench with saturated
solution. -
Extraction: The product is water-soluble. Wash with Ethyl Acetate to remove unreacted amine. The sulfate remains in the aqueous phase.
-
Isolation: Lyophilize the aqueous phase and purify via preparative HPLC (C18 column) to isolate the salt form.
Analytical Characterization
To validate the presence of Tolcapone 5-amino-3-O-sulfate in biological matrices (plasma/urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Mass Spectrometry Parameters
The introduction of the sulfate group and the reduction of the nitro group create a distinct mass shift.
| Parameter | Value | Logic |
| Ionization Mode | ESI Negative ( | Sulfates ionize strongly in negative mode ( |
| Precursor Ion (Q1) | 322.0 m/z | MW (323) - H = 322. |
| Product Ion 1 (Q3) | 242.0 m/z | Loss of Sulfate group ( |
| Product Ion 2 (Q3) | 80.0 m/z | Detection of the sulfate fragment ( |
| Retention Time | Early Eluting | Significantly more polar than Tolcapone or M1 Amine. |
Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow for the isolation and quantification of the sulfate conjugate.
Toxicological Implications[1][4][5][7][8][10]
The presence of Tolcapone 5-amino-3-O-sulfate in urine is a biomarker for the activation of the reductive pathway.
-
Hepatotoxicity Mechanism: The parent drug's toxicity is linked to the uncoupling of oxidative phosphorylation and the formation of reactive intermediates from the amine metabolite [3].
-
Protective Role: Sulfation prevents the amine from being oxidized into the electrophilic quinone-imine. Therefore, a high ratio of 5-amino-3-O-sulfate to 5-amino-tolcapone suggests efficient Phase II detoxification capacity in the subject.
-
Clinical Relevance: Monitoring this metabolite can help stratify patients based on their sulfation capacity, potentially identifying those at higher risk of liver injury due to poor clearance of the reactive amine.
References
-
Smith, K. S., et al. (2003).[5][10] "In Vitro Metabolism of Tolcapone to Reactive Intermediates: Relevance to Tolcapone Liver Toxicity." Chemical Research in Toxicology. Available at: [Link]
-
Jorga, K. M., et al. (1999). "Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase."[3][9] British Journal of Clinical Pharmacology. Available at: [Link]
-
Borges, F., et al. (2016). "New Nitrocatechol Derivatives as COMT Inhibitors: A Review." Current Medicinal Chemistry. Available at: [Link]
-
FDA Drug Approval Package. (1998). "Tasmar (Tolcapone) Pharmacology Review." Available at: [Link]
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